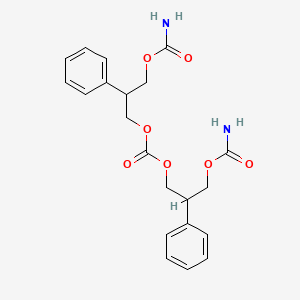
3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate
描述
3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate: is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications
准备方法
The synthesis of bis(3-carbamoyloxy-2-phenylpropyl) carbonate typically involves the reaction of 3-carbamoyloxy-2-phenylpropyl alcohol with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through techniques like recrystallization or chromatography to obtain the desired product.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are designed to minimize environmental impact and enhance the efficiency of the synthesis process .
化学反应分析
3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the carbamate groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
作用机制
The mechanism by which bis(3-carbamoyloxy-2-phenylpropyl) carbonate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects in medical applications .
相似化合物的比较
3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate can be compared with other similar compounds, such as:
Felbamate: A known anticonvulsant with a similar carbamate structure.
Carbamazepine: Another anticonvulsant with a different mechanism of action but similar therapeutic applications.
Phenobarbital: A barbiturate with sedative and anticonvulsant properties.
The uniqueness of bis(3-carbamoyloxy-2-phenylpropyl) carbonate lies in its dual carbamate groups and carbonate backbone, which confer distinct chemical and biological properties .
属性
IUPAC Name |
bis(3-carbamoyloxy-2-phenylpropyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c22-19(24)27-11-17(15-7-3-1-4-8-15)13-29-21(26)30-14-18(12-28-20(23)25)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,22,24)(H2,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFXUUSJLKUSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)COC(=O)OCC(COC(=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


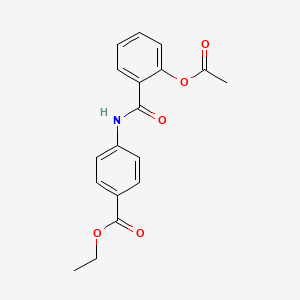
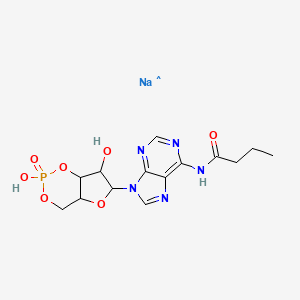
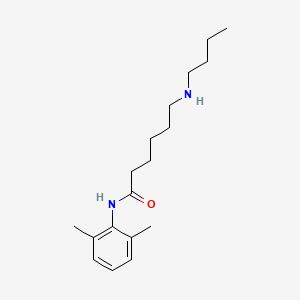
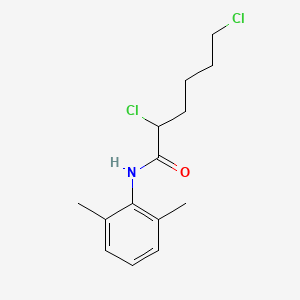
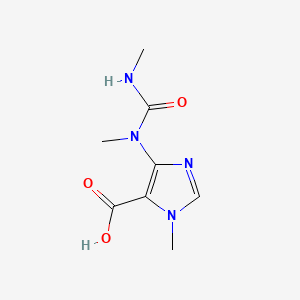
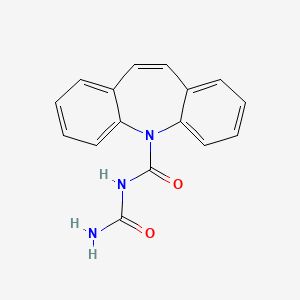

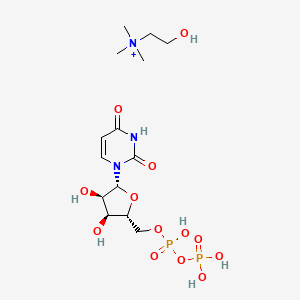


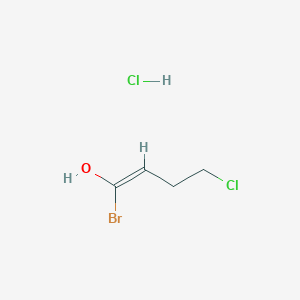
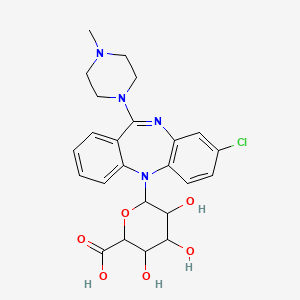
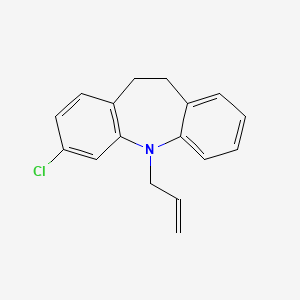
![4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride](/img/structure/B602236.png)
